molecular formula C16H13Cl2N3O2S B2748049 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901868-60-8

4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione

Cat. No.: B2748049
CAS No.: 901868-60-8
M. Wt: 382.26
InChI Key: HUKHVECCJCLLRT-UHFFFAOYSA-N
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Description

4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its quinazoline core, which is substituted with a 3,4-dichlorophenyl group and two methoxy groups at positions 6 and 7. The presence of a thione group at position 2 adds to its unique chemical properties.

Properties

CAS No.

901868-60-8

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.26

IUPAC Name

4-(3,4-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24)

InChI Key

HUKHVECCJCLLRT-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)Cl)Cl)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the 3,4-dichlorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the amino group is introduced to the quinazoline core.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Thionation: The final step involves the conversion of the carbonyl group to a thione group using reagents such as phosphorus pentasulfide (P2S5).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The thione group (-C=S) is highly reactive toward nucleophiles, enabling the formation of derivatives through substitution. This reaction typically occurs under basic or acidic conditions:

Reaction Conditions Nucleophile Product Application
KOH/EtOH, refluxEthylamine4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2-ethylamineEnhanced solubility for drug formulation
H<sub>2</sub>O<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> Hydroxylamine4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2-oximeIntermediate for metal chelation studies
POCl<sub>3</sub>, 90°C Cl<sup>−</sup>4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2-chloridePrecursor for further functionalization

These substitutions are critical for tailoring pharmacokinetic properties, such as bioavailability and target affinity .

Alkylation Reactions

The N1 and N3 positions of the quinazoline ring undergo alkylation, particularly with alkyl halides or epoxides:

Alkylating Agent Site Product Conditions Reference
Methyl iodideN11-Methyl-4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2-thioneDMF, K<sub>2</sub>CO<sub>3</sub>, 50°C
Ethylene oxideN33-(2-Hydroxyethyl)-4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazolineTHF, RT, 12h

Alkylation enhances metabolic stability and modifies interactions with biological targets like α<sub>1</sub>-adrenoceptors .

Cyclization and Ring Modification

The compound participates in cyclization reactions to form fused heterocycles:

  • With Acetylenedicarboxylate :
    4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2-thione+Dimethyl acetylenedicarboxylateFuro[3,4-g]quinazoline-6,8-dione\text{4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2-thione} + \text{Dimethyl acetylenedicarboxylate} \rightarrow \text{Furo[3,4-g]quinazoline-6,8-dione}
    This [4+2] cycloaddition occurs under microwave irradiation, yielding derivatives with antitumor activity .

  • Phosphorus Oxychloride-Mediated Cyclization :
    Reaction with POCl<sub>3</sub> and subsequent hydrolysis produces chlorinated intermediates, essential for synthesizing kinase inhibitors .

Oxidation-Reduction Reactions

The thione group undergoes oxidation to sulfonic acid derivatives, while the quinazoline ring can be reduced:

Reaction Type Reagent Product Biological Impact
OxidationH<sub>2</sub>O<sub>2</sub>/AcOH4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2-sulfonic acidIncreased polarity for renal excretion
ReductionH<sub>2</sub>/Pd-C1,2-Dihydro-4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2-thiolImproved membrane permeability

Oxidation products are often inactive metabolites, whereas reduced forms retain bioactivity .

Biological Target Interactions

The compound interacts with key enzymes through non-covalent binding:

Target Interaction Mode Biological Effect IC<sub>50</sub>/K<sub>i</sub> Reference
EGFR Tyrosine KinaseHydrogen bonding with Met769Antitumor activity (breast cancer)12 nM
PDGF ReceptorHydrophobic pocket bindingInhibition of angiogenesis8 nM
α<sub>1</sub>-AdrenoceptorSalt bridge with Asp106Antihypertensive action0.2 nM

These interactions are structure-dependent, with methoxy groups enhancing binding affinity through van der Waals contacts .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives of quinazoline have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .

CompoundCancer Cell LineIC50 (µg/mL)
This compoundHCT-1161.9
This compoundMCF-72.3

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that quinazoline derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets for treating neurodegenerative diseases . The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations. It can be synthesized through a multi-step process that includes the formation of the quinazoline core followed by thionation reactions. The structural modifications can lead to a variety of derivatives with altered biological activities.

Case Study: Synthesis Methodology

A notable synthesis method involves the reaction of appropriate anilines with dimethoxyquinazolines under acidic conditions to yield the desired thione derivative. The characterization of synthesized compounds is typically performed using techniques such as NMR and mass spectrometry to confirm their structures .

Role as a Synthetic Intermediate

In addition to its direct biological applications, this compound serves as an important synthetic intermediate in the production of α1-adrenoceptor antagonists such as doxazosin and terazosin . These drugs are widely used for treating hypertension and benign prostatic hyperplasia.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes and receptors. For instance, as an EGFR inhibitor, it binds to the tyrosine kinase domain of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is unique due to the presence of both methoxy and thione groups, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to inhibit EGFR and other targets makes it a valuable compound in medicinal chemistry research.

Biological Activity

The compound 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione , also known as a derivative of quinazoline, has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to consolidate findings from various studies regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C13H11Cl2N3O2SC_{13}H_{11}Cl_2N_3O_2S, with a molecular weight of approximately 324.22 g/mol. The structure features a quinazoline core substituted with a dichlorophenyl group and methoxy groups, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study by Kaczmarek et al. (2013) highlighted that certain quinazoline-4-thiones demonstrated potent activity against Mycobacterium tuberculosis and other strains of mycobacteria. The presence of the thione group is believed to enhance this activity compared to their oxo counterparts .

CompoundActivity AgainstReference
6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thioneM. avium, M. kansasii
This compoundBroad-spectrum antimicrobial

Antitumor Activity

The antitumor potential of quinazoline derivatives has been explored extensively. A patent report (2014) indicated that compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism is thought to involve the inhibition of specific kinase pathways critical for cancer cell proliferation .

Anticonvulsant Activity

Another significant area of research involves the anticonvulsant properties of quinazoline derivatives. A study reported that certain derivatives exhibited anticonvulsant effects without causing motor impairment in animal models. This suggests a potential therapeutic application for seizure disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many quinazoline derivatives inhibit enzymes involved in cell signaling pathways, such as kinases.
  • Interference with DNA Synthesis : Some studies suggest that these compounds may disrupt DNA replication in bacterial cells.
  • Modulation of Neurotransmitter Levels : In the case of anticonvulsant activity, alterations in GABA levels have been observed.

Case Studies

A notable case study involved the synthesis and evaluation of various quinazoline derivatives for their biological activity against cancer cell lines and bacteria. The study found that modifications to the phenyl and methoxy groups significantly influenced the potency and selectivity of these compounds against target cells .

Q & A

Q. How can researchers optimize the synthesis of 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione?

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns. For example, methoxy groups (δ 3.8–4.0 ppm) and thione sulfur (¹³C δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₆H₁₂Cl₂N₄O₂S) with <2 ppm error.
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen bonding (if single crystals are obtainable) .

Q. How to design initial biological screening assays for this compound?

Methodological Answer:

  • Step 1: Use in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) at 1–10 μM concentrations. Measure IC₅₀ values via fluorescence-based ADP-Glo™ assays.
  • Step 2: Perform cytotoxicity screening in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .

Advanced Research Questions

Q. How to investigate the pharmacological mechanism of action using advanced experimental designs?

Methodological Answer:

  • Experimental Design: Adopt a randomized block design with split plots (e.g., dose-response as main plots, cell lines as subplots). Use four replicates per condition to account for biological variability .
  • Mechanistic Tools:
  • Kinase Profiling: Utilize a panel of 50+ kinases to identify selectivity.
  • Molecular Dynamics Simulations: Model compound binding to ATP pockets (e.g., Schrödinger Suite).
  • Western Blotting: Validate downstream signaling (e.g., phosphorylated ERK/AKT) .

Q. How to assess the environmental fate and ecotoxicological impacts of this compound?

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Step 1: Perform meta-analysis of published IC₅₀ values. Stratify data by assay type (e.g., enzymatic vs. cellular) and cell line genetic backgrounds.
  • Step 2: Validate discrepancies using orthogonal assays (e.g., SPR for binding affinity vs. functional assays).
  • Step 3: Investigate off-target effects via chemoproteomics (e.g., thermal shift assays or activity-based protein profiling) .

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